molecular formula C9H8ClN3O2S B2596841 3-Methyl-5-phenyltriazole-4-sulfonyl chloride CAS No. 2377034-64-3

3-Methyl-5-phenyltriazole-4-sulfonyl chloride

Cat. No.: B2596841
CAS No.: 2377034-64-3
M. Wt: 257.69
InChI Key: CUZFEOSAPRZZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-phenyltriazole-4-sulfonyl chloride (MPSTC) is a compound used in various scientific experiments and research. It belongs to the family of triazoles, which are nitrogenous heterocyclic compounds containing two carbon and three nitrogen atoms . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Scientific Research Applications

Synthesis and Chemical Transformations

  • The synthesis of 3,5-disubstituted 1-methyl-1H-1,2,4-triazoles and -pyrazoles via reactions involving sulfonyl chloride derivatives highlights a method for obtaining nitrogen-heterocycles, which are of interest in medicinal chemistry and materials science (Ito et al., 1983).
  • The synthesis of 1,2,4-triazole derivatives demonstrates their potential as biologically active heterocycles, showcasing the versatility of sulfonyl chloride derivatives in producing compounds with antimicrobial properties (El-Sayed, 2006).

Material Science and Polymers

  • Sulfonated polytriazoles synthesized from fluorinated diazide monomers, including compounds related to 3-Methyl-5-phenyltriazole-4-sulfonyl chloride, have been investigated for their proton exchange properties. These materials exhibit high molecular weights, good solubility, and excellent film-forming capabilities, making them suitable for applications in fuel cells and other energy-related technologies (Singh et al., 2014).

Biological Activities and Drug Design

  • Triazole derivatives, including those synthesized from this compound, have been explored for their anticancer activities. The regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole and its evaluation against various cancer cell lines highlight the potential of sulfonyl chloride derivatives in medicinal chemistry (Salinas-Torres et al., 2022).

Advanced Applications in Chemistry

  • The development of new optically active polymers using derivatives of sulfonyl chloride, such as (-)-camphor-10-sulfonyl chloride, for the synthesis of heterocyclic polyimides demonstrates the application of these compounds in creating materials with specific optical properties. These materials are relevant for various industrial applications, including coatings, adhesives, and electronic devices (Mallakpour et al., 2001).

Properties

IUPAC Name

3-methyl-5-phenyltriazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2S/c1-13-9(16(10,14)15)8(11-12-13)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZFEOSAPRZZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)C2=CC=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.